"physical properties of 6,6,6-Trifluorohexan-3-amine"
"physical properties of 6,6,6-Trifluorohexan-3-amine"
An In-depth Technical Guide to the Predicted Physical Properties of 6,6,6-Trifluorohexan-3-amine
Foreword: Navigating the Known and the Unknown
To our fellow researchers, scientists, and drug development professionals, this guide addresses the physical properties of 6,6,6-Trifluorohexan-3-amine. It is critical to state at the outset that, as of the time of this writing, specific experimental data for this compound is not available in the public domain. The absence of such data suggests that 6,6,6-Trifluorohexan-3-amine is a novel or not widely synthesized molecule.
This guide, therefore, adopts a predictive and methodological approach. We will leverage data from structurally analogous compounds—specifically, the parent amine, Hexan-3-amine, and various fluorinated alkanes—to forecast the physical characteristics of 6,6,6-Trifluorohexan-3-amine. The core of this document is not just a presentation of predicted values but a detailed exposition of the experimental protocols that would be employed to determine these properties empirically. This approach is designed to equip you with the foundational knowledge and practical methodologies required to characterize this and other novel fluorinated amines.
Our narrative is grounded in the principles of physical organic chemistry, explaining the causal relationships between molecular structure and physical properties. Every protocol described is designed as a self-validating system, ensuring the generation of reliable and reproducible data.
Molecular Structure and Predicted Physicochemical Properties
The structure of 6,6,6-Trifluorohexan-3-amine combines a hexyl amine backbone with a terminal trifluoromethyl group. This trifluoromethyl group is a potent electron-withdrawing moiety that is expected to significantly influence the molecule's physical properties compared to its non-fluorinated counterpart, Hexan-3-amine.
Table 1: Predicted Physical Properties of 6,6,6-Trifluorohexan-3-amine
| Property | Predicted Value | Non-Fluorinated Analog (Hexan-3-amine) | Rationale for Prediction |
| Molecular Formula | C₆H₁₂F₃N | C₆H₁₅N[1][2] | Introduction of three fluorine atoms and removal of three hydrogen atoms. |
| Molecular Weight | 155.16 g/mol | 101.19 g/mol [1][2] | Calculated based on the atomic weights of the constituent atoms. |
| Boiling Point | ~110-120 °C | 115.5 °C (388.65 K)[1] | The increase in molecular weight and polarity due to the CF₃ group would suggest a higher boiling point. However, the trifluoromethyl group can reduce hydrogen bonding effectiveness, which might lower the boiling point. The prediction is a slight decrease or a similar value to the parent amine. |
| Melting Point | Not Predicted | -50.51 °C (222.64 K)[1] | Melting points are difficult to predict accurately as they are highly dependent on crystal packing. The introduction of the CF₃ group will alter the molecular symmetry and intermolecular forces. |
| Density | ~1.1 - 1.2 g/mL | ~0.75 g/mL | The high atomic weight of fluorine will significantly increase the density of the molecule compared to its hydrocarbon analog. |
| Solubility in Water | Low to Moderate | Miscible | The trifluoromethyl group is hydrophobic, which will decrease water solubility. However, the amine group can still participate in hydrogen bonding. |
| pKa of Conjugate Acid | ~9.5 - 10.0 | ~10.7 | The electron-withdrawing effect of the trifluoromethyl group will decrease the basicity of the amine, thus lowering the pKa of its conjugate acid.[3] |
Experimental Determination of Physical Properties
The following sections detail the experimental protocols for determining the key physical properties of a novel compound like 6,6,6-Trifluorohexan-3-amine.
Boiling Point Determination
The boiling point is a fundamental physical property that provides an indication of a substance's volatility and the strength of its intermolecular forces. For a novel amine, two primary methods are recommended: distillation and the Thiele tube method.[4]
Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Step-by-Step Protocol for Thiele Tube Method: [4]
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Sample Preparation: Place a small amount (0.5-1 mL) of purified 6,6,6-Trifluorohexan-3-amine into a small test tube.
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Capillary Tube Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.
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Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Heating: Place the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.
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Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Recording: Remove the heat and carefully observe. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
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Validation: Record the atmospheric pressure. For highly accurate work, a nomograph can be used to correct the boiling point to standard pressure.
Causality: The Thiele tube method is advantageous for small sample sizes. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point, which is observed by the cessation of bubble flow and the beginning of liquid re-entry into the capillary.
Solubility Determination
The solubility profile of a new chemical entity is crucial for its application in drug development, particularly for formulation and bioavailability.
Workflow for Solubility Assessment
Caption: Workflow for Qualitative Solubility Testing.
Step-by-Step Protocol for Qualitative Solubility Testing: [5]
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Preparation: In a series of small, labeled test tubes, add 1 mL of each test solvent: deionized water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO₃, and an organic solvent such as diethyl ether.
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Sample Addition: To each tube, add a small, pre-weighed amount of 6,6,6-Trifluorohexan-3-amine (e.g., 10 mg).
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Mixing: Vigorously mix each tube using a vortex mixer for at least 30 seconds.
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Observation: Visually inspect each tube for the complete dissolution of the solid or liquid amine.
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Classification: Classify the compound as "soluble" or "insoluble" in each solvent.
Trustworthiness: This systematic approach allows for the classification of the compound based on its acid-base properties. Solubility in aqueous HCl would confirm the basic nature of the amine group. Insolubility in water but solubility in an organic solvent would indicate its overall nonpolar character, which is expected to be influenced by the trifluoromethyl group.
pKa Determination
The pKa of the conjugate acid of an amine is a quantitative measure of its basicity. This is a critical parameter in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa Determination.
Step-by-Step Protocol for Potentiometric Titration:
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Solution Preparation: Accurately prepare a dilute aqueous solution of 6,6,6-Trifluorohexan-3-amine of known concentration (e.g., 0.01 M).
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pH Meter Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
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Titration Setup: Place the amine solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
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Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.
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Data Recording: After each addition of acid, allow the pH reading to stabilize and record the pH and the total volume of acid added.
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Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of steepest inflection in the curve. The half-equivalence point is the volume of acid that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.
Expertise & Experience: Potentiometric titration is a robust and accurate method for pKa determination. The choice of a strong acid titrant ensures a sharp and easily identifiable equivalence point. The underlying principle is the Henderson-Hasselbalch equation, which shows that at the half-equivalence point, the concentrations of the amine and its conjugate acid are equal, and thus pH = pKa.
Concluding Remarks for the Research Professional
While the physical properties of 6,6,6-Trifluorohexan-3-amine remain to be experimentally determined, the predictive data and detailed methodologies provided in this guide offer a solid foundation for its future characterization. The introduction of the trifluoromethyl group is anticipated to impart unique properties to the hexan-3-amine scaffold, potentially influencing its utility in medicinal chemistry and materials science. As researchers synthesize this and other novel fluorinated compounds, the systematic application of the described protocols will be paramount in building a comprehensive understanding of their physicochemical behavior.
References
-
PubChem. 1,3,3-Trifluorohexane. National Center for Biotechnology Information. [Link]
-
Wikipedia. Perfluorohexane. [Link]
-
PubChem. 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane. National Center for Biotechnology Information. [Link]
- Ghamari, M., et al. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.
-
Defense Technical Information Center. Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
Chemistry LibreTexts. 15.12: Physical Properties of Amines. [Link]
-
ScienceDirect. A stereoselective synthesis of 6,6,6-trifluoro-L-daunosamine and 6,6,6-trifluoro-L-acosamine. [Link]
-
Embibe. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
Cheméo. Chemical Properties of 3-Hexanamine (CAS 16751-58-9). [Link]
-
PubChem. 6,6,6-Trifluoro-3-methylhexanoic acid. National Center for Biotechnology Information. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
ResearchGate. The boiling points for the fluorinated, chlorinated and brominated.... [Link]
-
CAS Common Chemistry. Tetramethyl-p-phenylenediamine dihydrochloride. [Link]
-
ResearchGate. Physical and chemical properties of amines. [Link]
-
Chemistry Stack Exchange. Fluorine detection in organic compounds. [Link]
-
ResearchGate. Literature methods for synthesis of 6,6,6-trifluoro-norleucine (1) via.... [Link]
-
OSTI.GOV. Determination of fluorine in organic compounds: Microcombustion method. [Link]
-
Discovery Fine Chemicals. N,N,N′,N′-Tetramethyl-p-Phenylenediamine Dihydrochloride. [Link]
-
Khan Academy. Physical properties of amines. [Link]
-
Beilstein Journal of Organic Chemistry. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. [Link]
-
eCampusOntario Pressbooks. 26.2 Amines – Physical Properties. [Link]
-
YouTube. Solubility Tests for Organic Compounds. [Link]
-
MDPI. An Improved Methodology for Determination of Fluorine in Biological Samples.... [Link]
-
Chemsrc. TMPD dihydrochloride. [Link]
- Google Patents. Synthetic method of 2,4, 6-trifluorobenzylamine.
-
PubChem. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
The Good Scents Company. 1,4-cyclohexane dione. [Link]
-
PubChem. Hexan-3-amine. National Center for Biotechnology Information. [Link]
-
PubChem. Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-. National Center for Biotechnology Information. [Link]
